molecular formula C8H12N2OS B1364796 5-Isopropylthiophene-3-carbohydrazide CAS No. 438221-49-9

5-Isopropylthiophene-3-carbohydrazide

Cat. No.: B1364796
CAS No.: 438221-49-9
M. Wt: 184.26 g/mol
InChI Key: OYFSBVOPCBAOFA-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-3-carbohydrazide is an organic compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features an isopropyl group at the 5-position and a carbohydrazide group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylthiophene-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and scaling up reactions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiophene derivatives with various functional groups

Mechanism of Action

The mechanism of action of 5-Isopropylthiophene-3-carbohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the thiophene ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-3-carbohydrazide
  • 5-Ethylthiophene-3-carbohydrazide
  • 5-Propylthiophene-3-carbohydrazide

Uniqueness

5-Isopropylthiophene-3-carbohydrazide is unique due to the presence of the isopropyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity. The carbohydrazide group at the 3-position also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

5-propan-2-ylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)7-3-6(4-12-7)8(11)10-9/h3-5H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFSBVOPCBAOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397237
Record name 5-isopropylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-49-9
Record name 5-isopropylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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